2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride
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Overview
Description
2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, it stabilizes endogenous EETs, thereby potentially providing therapeutic benefits for the treatment of pain and inflammatory diseases .
Biochemical Pathways
The inhibition of sEH leads to the stabilization of EETs, which are anti-inflammatory mediators . Normally, sEH metabolizes EETs into dihydroxyeicosatrienoic acids, which are much less biologically active . By inhibiting this conversion, the compound increases the levels of EETs, enhancing their anti-inflammatory effects .
Pharmacokinetics
It is noted that many potent seh inhibitors (sehi) have been developed, but many contain highly lipophilic substituents limiting their availability
Result of Action
The result of the compound’s action is the potent inhibition of sEH, leading to an increase in the levels of EETs . This can result in anti-inflammatory effects, which may be beneficial in the treatment of pain and inflammatory diseases .
Biochemical Analysis
Biochemical Properties
2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound can also bind to certain receptors, influencing their activity and modulating biochemical pathways. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in cellular processes .
Cellular Effects
The effects of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell function. Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis. These cellular effects are critical for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
At the molecular level, 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. Understanding these molecular mechanisms is essential for elucidating the compound’s therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in alterations in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its metabolism. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments. Understanding its transport and distribution is essential for determining its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall activity. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of piperidine and isoquinoline derivatives as starting materials. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction rates, higher yields, and better control over reaction conditions. For example, the use of a micro fixed-bed reactor packed with a catalyst like 5% Pt/C can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and pathways, particularly those involving neurotransmitters and receptors.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs)
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride include:
- 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate
- 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines the piperidine and tetrahydroisoquinoline moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
871113-10-9 |
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Molecular Formula |
C21H13NO5 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
phenyl N-(4-hydroxy-9,10-dioxoanthracen-1-yl)carbamate |
InChI |
InChI=1S/C21H13NO5/c23-16-11-10-15(22-21(26)27-12-6-2-1-3-7-12)17-18(16)20(25)14-9-5-4-8-13(14)19(17)24/h1-11,23H,(H,22,26) |
InChI Key |
SBRVAJYGPXKZGQ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2CCC3=CC=CC=C3C2.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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